molecular formula C12H8BrN3 B13127891 7-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine

7-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine

Cat. No.: B13127891
M. Wt: 274.12 g/mol
InChI Key: DCOBFKMSJSWVQF-UHFFFAOYSA-N
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Description

7-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine is a high-value chemical scaffold of significant interest in medicinal chemistry and drug discovery. Its core structure is a fused bicyclic system considered a purine analogue, which allows it to interact with a variety of biological targets. The bromine atom at the 7-position serves as a key handle for further functionalization via cross-coupling reactions, enabling the rapid generation of diverse compound libraries for biological screening. This compound serves as a key precursor for the synthesis of novel imidazo[4,5-b]pyridine derivatives with demonstrated biological activities. Recent research has explored its application in the development of new antimicrobial agents. Studies show that derivatives synthesized from this scaffold exhibit promising antibacterial activity , particularly against Gram-positive bacteria like Bacillus cereus , while showing less potency against Gram-negative strains like Escherichia coli . Molecular docking studies suggest that these analogs can adopt important interactions with the active sites of enzymes like dihydrofolate reductase (DHFR), indicating a potential mechanism of action . Beyond antimicrobial applications, the imidazo[4,5-b]pyridine core is a privileged structure in the design of anticancer agents . This scaffold is found in molecules investigated as potent inhibitors of tubulin polymerization, a key target in anticancer therapy, as well as other targets like protein kinases . The structural versatility of this compound makes it a valuable building block for researchers developing potential therapeutic agents for cancer, infectious diseases, and other conditions. Please Note: This product is intended for research purposes only and is not suitable for diagnostic or therapeutic uses. It is not approved for use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H8BrN3

Molecular Weight

274.12 g/mol

IUPAC Name

7-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine

InChI

InChI=1S/C12H8BrN3/c13-9-6-7-14-12-10(9)15-11(16-12)8-4-2-1-3-5-8/h1-7H,(H,14,15,16)

InChI Key

DCOBFKMSJSWVQF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=NC=CC(=C3N2)Br

Origin of Product

United States

Strategic Importance of Imidazo 4,5 B Pyridine Derivatives in Organic and Medicinal Chemistry

The imidazo[4,5-b]pyridine core, a fusion of imidazole (B134444) and pyridine (B92270) rings, is recognized as a "privileged scaffold" in medicinal chemistry. acs.org Its structural resemblance to naturally occurring purines allows it to interact with a wide array of biological targets, such as enzymes and receptors, making it a fertile ground for drug discovery. researchgate.netnih.gov This has led to the development of a diverse range of therapeutic agents.

The versatility of the imidazo[4,5-b]pyridine system is a key to its strategic importance. The scaffold's nitrogen atoms can act as hydrogen bond acceptors, which enhances the binding affinity to target proteins. acs.org Furthermore, the ring system can be readily functionalized at multiple positions, allowing chemists to fine-tune the physicochemical and pharmacological properties of the resulting molecules. nih.gov

This adaptability has made imidazo[4,5-b]pyridine derivatives prominent in various therapeutic areas. They have been investigated for a multitude of biological activities, as detailed in the table below.

Therapeutic AreaBiological Target/ActivityReference
OncologyKinase inhibitors (e.g., Aurora kinases, FLT3) nih.govacs.org
Antiproliferative agents against various cancer cell lines mdpi.comeurjchem.com
Infectious DiseasesAntiviral (e.g., Respiratory Syncytial Virus) mdpi.com
Antibacterial e3s-conferences.org
InflammationAnti-inflammatory agents nih.govuctm.edu
Central Nervous SystemGABAA receptor positive allosteric modulators nih.gov

The imidazo[4,5-b]pyridine scaffold's ability to influence numerous cellular pathways has solidified its importance in the quest for new treatments for a range of diseases, from cancer to infectious and inflammatory conditions. nih.gov

The Unique Positioning of 7 Bromo 2 Phenyl 3h Imidazo 4,5 B Pyridine Within Imidazo 4,5 B Pyridine Scaffolds

Convergent and Divergent Synthesis Strategies for the Imidazo[4,5-b]pyridine Core

The construction of the imidazo[4,5-b]pyridine core can be achieved through various strategic approaches, including the classical cyclocondensation of diamines and the development of more rapid tandem or metal-catalyzed sequences.

The most conventional and widely used method for synthesizing the 2-phenyl-imidazo[4,5-b]pyridine core is the cyclocondensation reaction between a substituted 2,3-diaminopyridine and benzaldehyde (B42025) or its derivatives. nih.gov For the synthesis of the target compound, 5-bromo-2,3-diaminopyridine is the key precursor. researchgate.netmdpi.com

The reaction involves the condensation of the diamine with benzaldehyde to form a Schiff base intermediate, which then undergoes oxidative intramolecular cyclization to yield the final imidazo[4,5-b]pyridine ring system. Various oxidants and reaction conditions have been employed to facilitate this transformation. mdpi.comnih.gov For instance, the reaction of 5-bromo-2,3-diaminopyridine with benzaldehyde can be mediated by reagents like sodium metabisulfite (Na₂S₂O₅) in DMSO or carried out in the presence of an oxidant such as p-benzoquinone. nih.govmdpi.com

PrecursorsReagents/ConditionsProductYieldReference
5-Bromo-2,3-diaminopyridine, BenzaldehydeNa₂S₂O₅, DMSO6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine58-94% mdpi.com
5-Bromo-2,3-diaminopyridine, Benzaldehydep-Benzoquinone6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine46% nih.gov
3,4-Diaminopyridine, Benzaldehyde derivativesNa₂S₂O₅2-(Substituted-phenyl)-5H-imidazo[4,5-c]pyridinesN/A nih.gov

To improve efficiency and reduce the number of synthetic steps, tandem or one-pot reaction sequences have been developed for the rapid assembly of the imidazo[4,5-b]pyridine scaffold. acs.org These methods combine multiple transformations in a single reaction vessel, avoiding the isolation of intermediates. researchgate.net

One such approach involves starting from more readily available precursors like 2-chloro-3-nitropyridine. A highly efficient procedure has been reported for the synthesis of the imidazo[4,5-b]pyridine scaffold from 2-chloro-3-nitropyridine in an environmentally benign water-isopropanol medium. acs.org Another strategy involves a one-pot, three-component reaction using diethylphthalate, anilines, and pyridine-2,3-diamine, catalyzed by phosphoric acid in a glycerol medium, which offers high yields and an easy workup. researchgate.net These methods provide quick access to a diverse range of substituted imidazo[4,5-b]pyridines. researchgate.net

Palladium-catalyzed reactions have become powerful tools in heterocyclic synthesis. For the construction of the imidazo[4,5-b]pyridine core, a palladium-catalyzed amide coupling reaction has been developed. organic-chemistry.org This method involves the coupling of 2-chloro-3-aminopyridines with primary amides, which is followed by an in situ cyclization and dehydration to furnish the imidazo[4,5-b]pyridine ring system in a single vessel. organic-chemistry.org This approach provides facile access to various substituted products and addresses challenges in regioselectivity. organic-chemistry.org

Furthermore, palladium-catalyzed tandem cross-coupling/cyclization reactions have been featured in sequences to construct the imidazo[4,5-b]pyridine core, highlighting the versatility of palladium catalysis in complex scaffold assembly. researchgate.net While Suzuki coupling is more commonly employed for the derivatization of the pre-formed bromo-substituted scaffold (e.g., at the C6 or C7 position), its principles are central to modern palladium-catalyzed methodologies. nih.gov

Regioselective Functionalization and Derivatization of the this compound Scaffold

The this compound scaffold possesses multiple reactive sites, including three nitrogen atoms (N1, N3, and N4) and the C7-bromo position, allowing for extensive functionalization.

The N-alkylation of this compound is a critical step for introducing molecular diversity. researchgate.net The scaffold exists in tautomeric forms, with the proton on the imidazole (B134444) ring residing on either the N1 or N3 nitrogen. fabad.org.tr This, combined with the pyridine (B92270) nitrogen (N4), presents a challenge in regioselectivity during alkylation.

Alkylation reactions typically yield a mixture of regioisomers. researchgate.net Studies on 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine have shown that reactions with alkyl halides often produce two main regioisomers, resulting from alkylation at the N3 and N4 positions. researchgate.netmdpi.com Interestingly, when using ethyl bromoacetate as the alkylating agent, the formation of all three possible N1, N3, and N4 regioisomers has been observed. mdpi.com The ratio of these isomers is influenced by factors such as the nature of the alkylating agent, the base, and the reaction conditions. researchgate.net The structural assignment of these regioisomers often requires advanced NMR techniques, such as 2D NOESY and HMBC experiments. nih.gov

Phase Transfer Catalysis (PTC) has proven to be a highly effective technique for the N-alkylation of the this compound core. researchgate.netmdpi.com This method facilitates the reaction between the heterocyclic substrate (often in an organic solvent) and the alkylating agent, using a solid inorganic base (like potassium carbonate) and a catalytic amount of a phase-transfer agent. uctm.edu

The use of solid-liquid PTC allows the reaction to proceed under mild conditions, often at room temperature, with good yields. uctm.edu Tetra-n-butylammonium bromide (TBAB) is a commonly used catalyst for these transformations. uctm.edu This methodology has been successfully applied to the alkylation of 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine with various electrophiles, including benzyl halides, allyl bromide, and propargyl bromide, consistently yielding mixtures of N3 and N4-alkylated products. researchgate.netuctm.edu

SubstrateAlkylating AgentCatalystBaseSolventProductsReference
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridineBenzyl chlorideTBABK₂CO₃DMFN3 and N4 regioisomers researchgate.net
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine4-Methylbenzyl bromideTBABK₂CO₃DMFN3 and N4 regioisomers researchgate.net
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridineEthyl bromoacetateTBABK₂CO₃DMFN1, N3, N4 regioisomers mdpi.com
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridineAllyl bromideTBABK₂CO₃DMF3-allyl-substituted uctm.edu
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridinePropargyl bromideTBABK₂CO₃DMF3-propargyl-substituted uctm.edu

N-Alkylation Chemistry of Imidazole Nitrogen Atoms (N1, N3, N4) in this compound

Control and Characterization of Regioisomeric Products

The synthesis of 2-substituted imidazo[4,5-b]pyridines can result in the formation of different regioisomers, which necessitates careful control of reaction conditions and thorough characterization of the products. nih.govdocumentsdelivered.com The alkylation of the imidazo[4,5-b]pyridine core, for instance, can occur at different nitrogen atoms, leading to a mixture of N-1, N-3, and N-4 isomers. mdpi.com The specific regioisomer formed can be influenced by the reaction conditions and the nature of the starting materials. mdpi.com

Distinguishing between these regioisomers is crucial and is typically accomplished using advanced spectroscopic techniques. nih.govdocumentsdelivered.com Two-dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy, including techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Heteronuclear Multiple Bond Correlation (HMBC), is particularly powerful for elucidating the exact substitution pattern. nih.govdocumentsdelivered.com These methods allow for the unambiguous assignment of the structure by observing through-space and through-bond correlations between different nuclei in the molecule. nih.govdocumentsdelivered.com

Introduction of Diverse Substituents at the C-2 Phenyl Moiety

The functionalization of the C-2 phenyl group in 7-bromo-3H-imidazo[4,5-b]pyridine is a key strategy for creating a diverse range of analogs with potentially varied biological activities. This is typically achieved by condensing 5-bromo-2,3-diaminopyridine with a variety of substituted benzaldehydes. This approach allows for the incorporation of a wide array of functional groups onto the phenyl ring, thereby modulating the electronic and steric properties of the final molecule. eurjchem.commdpi.comresearchgate.net

The nature of the substituent on the benzaldehyde directly translates to the substituent on the C-2 phenyl ring of the imidazo[4,5-b]pyridine core. This method provides a straightforward way to synthesize a library of compounds with systematic variations, which is essential for structure-activity relationship (SAR) studies. For example, the reaction can be performed with benzaldehydes bearing electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., nitro, halo), leading to the corresponding 2-(substituted-phenyl) derivatives. eurjchem.comresearchgate.netuctm.edu

Table 1: Examples of Substituted Benzaldehydes Used in the Synthesis of C-2 Phenyl Substituted Analogs

Substituent on Benzaldehyde Resulting C-2 Phenyl Substituent
4-Nitro 2-(4-Nitrophenyl)
4-N,N-dimethylamino 2-(4-N,N-dimethylaminophenyl)
Unsubstituted 2-Phenyl

This table is based on synthetic examples where various substituted benzaldehydes are reacted with a diaminopyridine precursor to introduce diversity at the C-2 phenyl position of the imidazo[4,5-b]pyridine scaffold. mdpi.comuctm.edu

Strategic Derivatization at the C-7 Position of the Pyridine Ring

The bromine atom at the C-7 position of the imidazo[4,5-b]pyridine ring is a versatile functional group that serves as a key site for further molecular elaboration. This position is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. mdpi.comnih.gov This powerful synthetic tool allows for the introduction of a wide range of aryl and heteroaryl groups by coupling the bromo-substituted core with various boronic acids. mdpi.comnih.gov

The Suzuki coupling reaction is a highly efficient method for forming carbon-carbon bonds and is widely employed in the synthesis of complex organic molecules. mdpi.comnih.gov In the context of this compound, this reaction enables the synthesis of 2,7-disubstituted derivatives with diverse electronic and steric properties, which is crucial for the development of new therapeutic agents. mdpi.comnih.gov For instance, coupling with phenylboronic acid, 4-methoxyphenylboronic acid, or 4-nitrophenylboronic acid would yield the corresponding 7-phenyl, 7-(4-methoxyphenyl), or 7-(4-nitrophenyl) derivatives, respectively. mdpi.com

Halogenation Strategies at the Pyridine Core of Imidazo[4,5-b]pyridine

The introduction of halogen atoms onto the pyridine core of the imidazo[4,5-b]pyridine system is a fundamental strategy for creating versatile intermediates for further synthetic transformations. The regioselectivity of halogenation is dependent on the reaction conditions and the specific halogenating agent used. For instance, bromination of imidazo[4,5-b]pyridines in 50% aqueous acetic acid has been shown to yield 6-bromoimidazo[4,5-b]pyridines. researchgate.net In contrast, chlorination and bromination in glacial acetic acid can lead to di-halogenated products, such as 5,6-dichloro- or 5,6-dibromo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-2-ones. researchgate.net

Transition-metal-free halogenation methods have also been developed, providing more environmentally friendly alternatives. rsc.orgresearchgate.net For example, sodium chlorite or bromite can be used as the halogen source for the regioselective C-H halogenation of related imidazo[1,2-a]pyridines. rsc.orgresearchgate.net These halogenated intermediates are valuable precursors for cross-coupling reactions, allowing for the introduction of a wide range of substituents at specific positions on the pyridine ring. rsc.orgresearchgate.net

Microwave-Assisted Synthetic Approaches to this compound Derivatives

Microwave-assisted organic synthesis has emerged as a highly efficient method for the preparation of this compound and its derivatives. eurjchem.comresearchgate.net This technique offers several advantages over conventional heating methods, including significantly reduced reaction times, often from hours to minutes, and improved reaction yields. eurjchem.comresearchgate.netsci-hub.se The rapid and uniform heating provided by microwave irradiation can lead to cleaner reactions with fewer byproducts. eurjchem.comresearchgate.net

The one-pot, three-component synthesis of imidazo[1,2-a]pyridines, a related class of compounds, has been successfully achieved under microwave irradiation in solvent-free conditions, highlighting the potential of this technology for green and efficient synthesis. researchgate.net For the synthesis of 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives, microwave-assisted methods have been shown to be superior to conventional approaches. eurjchem.comresearchgate.net

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis

Parameter Conventional Method Microwave-Assisted Method
Reaction Time 3-4 hours 5-10 minutes
Yield Generally lower Generally higher
Reaction Conditions Reflux Microwave irradiation

This table is compiled based on findings that demonstrate the significant advantages of microwave-assisted synthesis in terms of reduced reaction times and often higher yields compared to traditional heating methods for the synthesis of imidazo[4,5-b]pyridine derivatives. eurjchem.comresearchgate.net

Principles of Green Chemistry in the Synthesis of Imidazo[4,5-b]pyridine Derivatives

The application of green chemistry principles to the synthesis of imidazo[4,5-b]pyridine derivatives aims to reduce the environmental impact of chemical processes. Key strategies include the use of environmentally benign solvents, the development of catalyst-free reactions, and the implementation of energy-efficient methods like microwave-assisted synthesis. researchgate.netacs.org

One-pot, multi-component reactions are particularly attractive from a green chemistry perspective as they can significantly improve atom economy and reduce waste by combining several synthetic steps into a single operation. researchgate.net For instance, the synthesis of 2-(3H-imidazo[4,5-b]pyridin-2-yl)-N-phenylbenzamide derivatives has been achieved through a one-pot, three-component method using phosphoric acid as a catalyst in glycerol, a green solvent. researchgate.net This approach offers advantages such as short reaction times, easy workup, and excellent yields. researchgate.net The use of catalysts like Al³⁺-exchanged on K10 montmorillonite clay, which is a reusable heterogeneous catalyst, also aligns with green chemistry principles by facilitating easier product purification and catalyst recycling. mdpi.com

Despite a comprehensive search of scientific literature, detailed experimental spectroscopic and diffraction data for the specific chemical compound This compound is not available in the public domain. The provided search results consistently refer to the regioisomer, 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine , or its derivatives.

The structural characterization data, including High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy, Single Crystal X-ray Diffraction, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, are extensively reported for the 6-bromo isomer but are absent for the 7-bromo variant requested.

Given the strict requirement to focus solely on "this compound" and the necessity for scientifically accurate, data-backed content for each specified analytical technique, it is not possible to generate the requested article. Substituting data from the 6-bromo isomer would be scientifically inaccurate, as different regioisomers exhibit distinct spectroscopic and physical properties.

Therefore, the article cannot be constructed as per the detailed outline due to the lack of published research and characterization data for the specified compound.

Chemical Reactivity and Mechanistic Exploration of 7 Bromo 2 Phenyl 3h Imidazo 4,5 B Pyridine

Reactivity in Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the aromatic ring is rendered electron-deficient by the presence of electron-withdrawing groups. The imidazo[4,5-b]pyridine core, being a deazapurine analog, possesses an electron-deficient pyridine (B92270) ring, which can facilitate SNAr reactions.

The reactivity of 7-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine in SNAr reactions is influenced by the position of the bromo substituent on the pyridine ring. The general mechanism for SNAr involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of the leaving group. libretexts.orgwikipedia.org The rate-determining step is typically the formation of this anionic intermediate. masterorganicchemistry.com The stability of the Meisenheimer complex is enhanced by the presence of electron-withdrawing groups ortho and para to the leaving group, as they can delocalize the negative charge. libretexts.org

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) on pyridine and its fused derivatives is generally challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. Pyridine itself undergoes EAS reactions, such as nitration and halogenation, only under harsh conditions and typically directs the incoming electrophile to the meta-position (C-3 and C-5). youtube.com

Investigation of Reductive Cyclization Mechanisms

The synthesis of the imidazo[4,5-b]pyridine core often involves a reductive cyclization step. A common synthetic route starts from a substituted 2,3-diaminopyridine which undergoes condensation with an aldehyde, followed by an oxidative or non-oxidative cyclization. nih.gov Alternatively, a 2-amino-3-nitropyridine derivative can be used, where the cyclization is preceded by the reduction of the nitro group to an amino group.

The mechanism of this reductive cyclization typically involves the initial formation of a Schiff base between one of the amino groups of the diaminopyridine and the aldehyde. This is followed by an intramolecular nucleophilic attack of the second amino group onto the imine carbon. The resulting dihydro-imidazo[4,5-b]pyridine intermediate can then be oxidized to the final aromatic product. nih.gov When starting from a 2-amino-3-nitropyridine, a reducing agent such as sodium dithionite (Na₂S₂O₄) or stannous chloride (SnCl₂) is employed to reduce the nitro group to an amine in situ. nih.gov This newly formed amino group then participates in the cyclization cascade. The reaction is presumed to proceed through the formylation of the aniline nitrogen, followed by nitro reduction and subsequent cyclization. nih.gov

Scope and Limitations of Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

The bromine atom at the 7-position of this compound provides a versatile handle for carbon-carbon and carbon-nitrogen bond formation through various palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming carbon-carbon bonds between an aryl or vinyl halide and an organoboron compound. The Suzuki coupling has been successfully applied to bromo-imidazo[4,5-b]pyridines to introduce a variety of aryl and heteroaryl substituents. nih.govnih.gov The reaction is tolerant of a wide range of functional groups and generally proceeds with good yields. nih.gov The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent is crucial for optimizing the reaction conditions. nih.gov For instance, the coupling of 6-bromo-2-phenylimidazo[4,5-b]pyridine with various arylboronic acids has been achieved using Pd(PPh₃)₄ as the catalyst and K₂CO₃ as the base. nih.gov

CatalystBaseSolventYield (%)Reference
Pd(PPh₃)₄K₂CO₃Toluene/Ethanol51 nih.gov
Pd(PPh₃)₄K₂CO₃Dioxane/Water63 nih.gov

Sonogashira Coupling: The Sonogashira reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction has been employed for the functionalization of bromo-substituted imidazo[1,2-a]pyridines and other bromo-heterocycles. nih.gov The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. The scope of the Sonogashira coupling with this compound is expected to be broad, allowing for the introduction of various alkynyl moieties.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a versatile method for the formation of carbon-nitrogen bonds between an aryl halide and an amine. The Buchwald-Hartwig amination has been widely used for the synthesis of arylamines from aryl halides, including bromopyridines. wikipedia.orgresearchgate.net The reaction generally requires a palladium catalyst, a phosphine ligand, and a strong base. The choice of ligand is critical and often dictates the scope and efficiency of the reaction. This methodology provides a direct route to N-arylated imidazo[4,5-b]pyridines, which are of interest in medicinal chemistry. The catalytic cycle involves oxidative addition of the aryl bromide to the palladium(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally reductive elimination to give the desired arylamine. wikipedia.org

Detailed Mechanistic Insights into Alkylation and Regioselectivity

The alkylation of this compound is a crucial reaction for introducing substituents on the nitrogen atoms of the imidazole (B134444) ring. The imidazo[4,5-b]pyridine core has multiple nitrogen atoms that can potentially be alkylated, leading to issues of regioselectivity. The alkylation can occur at the N-1, N-3, or N-4 positions.

Experimental and computational studies have been conducted to understand the regioselectivity of N-alkylation of imidazo[4,5-b]pyridines. The alkylation of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine with various alkyl halides under phase transfer catalysis conditions has been shown to yield a mixture of N-3 and N-4 regioisomers. mdpi.com In some cases, with specific alkylating agents like ethyl bromoacetate, the N-1 regioisomer can also be formed. mdpi.com

The regioselectivity of N-alkylation is influenced by several factors, including the nature of the alkylating agent, the base, the solvent, and the substituents on the imidazo[4,5-b]pyridine ring. Density Functional Theory (DFT) calculations have been employed to rationalize the observed regioselectivities. These studies suggest that the N-benzylation reaction of imidazo[4,5-b]pyridine-4-oxide proceeds through an SN2 mechanism, and the regioselectivity is primarily governed by "steric approach control." researchgate.net

For 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine, the tautomeric equilibrium between the 1H and 3H forms plays a significant role in determining the alkylation outcome. The relative stability of the resulting N-alkylated products also influences the product distribution. The alkylation of the imidazo[4,5-b]pyridine core is known to be non-selective and can often result in a mixture of monoalkylated and polyalkylated products. fabad.org.tr

Alkylating AgentBaseConditionsRegioisomers ObservedReference
Various Halogenated DerivativesK₂CO₃Phase Transfer CatalysisN-3 and N-4 mdpi.com
Ethyl BromoacetateK₂CO₃Phase Transfer CatalysisN-1, N-3, and N-4 mdpi.com
1-(chloromethyl)-4-methoxybenzeneK₂CO₃DMFMainly N-4 fabad.org.tr

Structure Activity Relationship Sar Principles and Design Strategies for Imidazo 4,5 B Pyridine Derivatives

Positional and Electronic Influence of Substituents on Biological Recognition

The biological activity of imidazo[4,5-b]pyridine derivatives is highly sensitive to the position and electronic properties of various substituents on the heterocyclic core and its appended phenyl rings.

Substitution on the Pyridine (B92270) Ring: The introduction of a bromine atom onto the pyridine nucleus has been shown to markedly increase the antiproliferative activity of tested imidazo[4,5-b]pyridines. mdpi.com This highlights the significant impact of halogen substitution on the core scaffold. Furthermore, the position of the nitrogen atom within the pyridine ring itself has a strong influence on biological activity. irb.hr Studies on tetracyclic regioisomers revealed that the location of the pyridine nitrogen significantly affects antiproliferative efficacy, in some cases more than the type of amino substituent attached to the scaffold. irb.hr

Substitution on the 2-Phenyl Ring: Modifications to the 2-phenyl group are a common strategy for tuning activity. For instance, in a series of 2,6-diphenyl substituted imidazo[4,5-b]pyridines, derivatives with a p-hydroxy group on the phenyl ring at position 6 displayed strong antiproliferative activity against a majority of tested cancer cell lines. nih.gov The electronic nature of substituents plays a key role; converting nitro groups to amino groups led to an improvement in activity. nih.gov Similarly, derivatives with amino protonated groups showed a slight enhancement in antiproliferative effects compared to those with neutral amino groups. nih.gov In another study, a bromo-substituted derivative bearing an unsubstituted amidino group at the phenyl ring showed potent, sub-micromolar inhibitory activity against colon carcinoma. mdpi.com

Substitution on the Imidazole (B134444) Ring Nitrogen: Alkylation or substitution on the imidazole nitrogen also modulates biological activity. N-methyl substituted imidazo[4,5-b]pyridines have been shown to be highly active. nih.gov Specifically, an unsubstituted N-methyl derivative proved to be the most active in one series of antiproliferative compounds. nih.gov The steric influence of substituents at the N3 position of the imidazo[4,5-b]pyridine core also plays a crucial role in chemical reactivity and yield during synthesis, which can indirectly affect biological evaluation. researchgate.net

The following table summarizes the influence of various substituents on the antiproliferative activity of selected imidazo[4,5-b]pyridine derivatives.

Compound IDCore ScaffoldSubstitutionBiological Activity (IC50)Target Cell LineReference
10 6-Bromo-2-phenyl-imidazo[4,5-b]pyridineUnsubstituted amidino group on phenyl ring0.4 µMSW620 (Colon Carcinoma) mdpi.comnih.gov
14 6-Bromo-2-phenyl-imidazo[4,5-b]pyridine2-imidazolinyl group on phenyl ring0.7 µMSW620 (Colon Carcinoma) mdpi.comnih.gov
13 2,6-diphenyl-imidazo[4,5-b]pyridinep-hydroxy on phenyl ring at position 61.45–4.25 μMVarious cancer cell lines nih.gov
19 N-methyl-2,6-diphenyl-imidazo[4,5-b]pyridinep-hydroxy on phenyl ring at position 61.45–4.25 μMVarious cancer cell lines nih.gov
7 6-Bromo-imidazo[4,5-b]pyridineUnsubstituted phenyl ring at position 2EC50 21.0 μMRespiratory Syncytial Virus (RSV) mdpi.com

Scaffold Modification Impact on Ligand-Target Complementarity

Modifying the fundamental imidazo[4,5-b]pyridine scaffold is a key strategy to enhance ligand-target complementarity and explore novel biological activities. As purine (B94841) isosteres, these scaffolds can interact with a wide variety of biological targets. researchgate.net

One significant modification involves expanding the bicyclic core to a tetracyclic system. irb.hr This structural elaboration has been shown to influence interactions with biological macromolecules like DNA and RNA. The binding affinity of these tetracyclic derivatives is affected by the placement of amino side chains on the larger skeleton, suggesting that the modified scaffold presents a different topology for molecular recognition. irb.hr

Another approach involves using the imidazo[4,5-b]pyridine core as a central building block in the design of diaryl pharmacophores. nih.gov The 3H-imidazo[4,5-b]pyridine ring system is considered a suitable heterocyclic core for stabilizing the cis-olefin orientation of two aryl rings, a conformation often required for certain biological activities. nih.gov

Furthermore, the imidazo[4,5-b]pyridine scaffold has been incorporated into larger molecules to create dual-targeting agents. For example, it forms part of the structure of derivatives designed to simultaneously antagonize the angiotensin II type 1 (AT1) receptor and partially activate the peroxisome proliferator-activated receptor γ (PPARγ). researchgate.net This demonstrates the versatility of the scaffold in creating multifunctional ligands by integrating it into more complex molecular architectures. researchgate.net

Computational and Experimental Approaches to Pharmacophore Elucidation and Optimization

A combination of computational and experimental techniques is essential for elucidating the pharmacophore of imidazo[4,5-b]pyridine derivatives and optimizing their interaction with biological targets.

Computational Modeling:

Molecular Docking: This technique is widely used to predict the binding modes of imidazo[4,5-b]pyridine derivatives within the active sites of target proteins. Docking studies have been employed to understand interactions with targets such as tubulin, dihydrofolate reductase (DHFR), and Staphylococcus aureus tyrosyl-tRNA synthetase. nih.govnih.govnih.gov For example, computational analysis revealed that potent antiproliferative ligands act on an extended colchicine (B1669291) site on tubulin, thereby interfering with its polymerization. nih.gov

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models have been developed to correlate the structural features of imidazo[4,5-b]pyridine derivatives with their biological potency. researchgate.net These models help in predicting the activity of novel compounds before synthesis.

Density Functional Theory (DFT): DFT calculations are used to determine the optimized conformation of compounds and to analyze their electronic properties, such as the distribution of frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential maps. researchgate.netnih.gov This information provides insights into the reactivity and intermolecular interactions of the molecules. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations complement docking studies by providing a dynamic view of the ligand-receptor complex, helping to confirm the stability of predicted binding modes. nih.gov

Experimental Techniques:

X-ray Crystallography: This method provides definitive structural information for synthesized compounds, confirming their chemical identity and stereochemistry. nih.gov

Biological Assays: A range of in vitro assays are crucial for validating computational predictions and determining biological activity. For instance, tubulin polymerization assays and immunofluorescence staining were used to experimentally confirm that tubulin is the primary target of certain imidazo[4,5-b]pyridine derived acrylonitriles. nih.gov Antiproliferative assays against various cancer cell lines are commonly used to screen for cytotoxic potential. mdpi.comnih.gov

The synergy between these computational and experimental approaches facilitates a more rational design of novel imidazo[4,5-b]pyridine derivatives with improved potency and selectivity. nih.gov

The table below outlines various computational and experimental methods applied to study imidazo[4,5-b]pyridine derivatives.

MethodApplicationTarget/PurposeReference
Molecular Docking ComputationalUnderstanding binding patterns in Tyrosyl-tRNA synthetase nih.gov
Molecular Docking & MD Simulations ComputationalIdentifying binding site on tubulin nih.gov
3D-QSAR ComputationalModeling and predicting anticancer potency researchgate.net
DFT Calculations ComputationalOptimizing compound conformation and analyzing reactivity researchgate.netnih.gov
Tubulin Polymerization Assay ExperimentalConfirming mechanism of action nih.gov
Antiproliferative Assays ExperimentalEvaluating cytotoxic activity against cancer cell lines mdpi.comnih.govnih.gov
X-ray Diffraction ExperimentalElucidating molecular structure nih.gov

7 Bromo 2 Phenyl 3h Imidazo 4,5 B Pyridine As a Versatile Synthetic Synthon

Strategic Building Block in the Construction of Complex Polyheterocyclic Architectures

7-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine serves as a fundamental building block in the synthesis of elaborate polyheterocyclic systems. The presence of the bromine atom at the 7-position is particularly advantageous, as it provides a reactive handle for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This palladium-catalyzed reaction allows for the introduction of a wide array of aryl and heteroaryl groups at this position, leading to the formation of intricate 2,6-disubstituted imidazo[4,5-b]pyridine derivatives.

The synthetic utility of this synthon is exemplified by its use in the preparation of novel 2,6-diphenyl substituted imidazo[4,5-b]pyridines. In these syntheses, the bromine atom is substituted with different phenyl groups, often bearing various functional groups, to explore the structure-activity relationships of the resulting compounds. The reaction conditions for these Suzuki couplings are typically optimized to achieve high yields and purity of the desired polyheterocyclic products.

Furthermore, the imidazo[4,5-b]pyridine core itself can be further modified, and the phenyl group at the 2-position can also be functionalized prior to or after the coupling reaction, adding another layer of complexity to the accessible molecular architectures. This strategic approach enables the creation of molecules with diverse electronic and steric properties, which is crucial for their intended applications.

Enabling Scaffold for Combinatorial Library Generation and Diversity-Oriented Synthesis

The structural attributes of this compound make it an ideal scaffold for combinatorial library generation and diversity-oriented synthesis. The ability to introduce diversity at multiple points of the molecule is a key feature. The bromine atom at the 7-position can be readily replaced by a variety of substituents through cross-coupling reactions. Additionally, the nitrogen atoms within the imidazo[4,5-b]pyridine core can be alkylated to introduce further diversity.

For instance, the synthesis of a series of novel 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives has been reported, where different aldehydes are used to vary the substituent at the 2-position. These derivatives can then undergo further reactions at the bromine and nitrogen positions to generate a library of compounds. This approach allows for the rapid generation of a multitude of structurally related compounds, which can then be screened for their biological activities.

The following table showcases a selection of derivatives synthesized from the this compound scaffold, illustrating the potential for generating a diverse chemical library.

Compound IDR1 Substituent (at position 7)R2 Substituent (at N3)Synthetic Method
1 PhenylHSuzuki Coupling
2 4-MethoxyphenylHSuzuki Coupling
3 4-NitrophenylHSuzuki Coupling
4 HMethylN-Alkylation
5 HEthylN-Alkylation

This systematic modification of the core structure is a cornerstone of diversity-oriented synthesis, aiming to explore a wide chemical space to identify molecules with desired properties.

Precursor in the Development of Advanced Chemical Probes and Tools

While direct examples of this compound being used as a precursor for advanced chemical probes are still emerging, its inherent properties and reactivity make it a highly promising candidate for this application. The development of chemical probes often requires a scaffold that can be easily functionalized with reporter groups (e.g., fluorophores), affinity tags, or reactive moieties for target identification.

The versatile chemistry of the this compound scaffold is well-suited for these requirements. The bromine atom can be substituted with a variety of functional groups, including those that can be further modified to attach fluorescent dyes or other signaling units. The aromatic nature of the imidazopyridine core can also contribute to the photophysical properties of potential fluorescent probes.

Moreover, the biological activities exhibited by many derivatives of this scaffold suggest that they can be developed into probes to study specific biological processes or to identify and validate new drug targets. By attaching a reporter group to a biologically active derivative, researchers can visualize its distribution in cells or tissues and identify its molecular targets. The potential applications in this area are vast, ranging from cellular imaging to target engagement studies. The foundational chemistry of this synthon provides a clear path for its future development into sophisticated chemical tools for biological research.

Emerging Research Directions and Future Perspectives for 7 Bromo 2 Phenyl 3h Imidazo 4,5 B Pyridine Studies

Innovation in Sustainable and Efficient Synthetic Methodologies

The synthesis of 7-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine and its derivatives is a cornerstone of its research. Traditional methods often involve the cyclocondensation of a substituted diaminopyridine with an aldehyde. nih.gov For instance, 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine can be synthesized by reacting 5-bromopyridine-2,3-diamine with benzaldehyde (B42025). nih.govresearchgate.net

Recent innovations focus on improving the efficiency and sustainability of these synthetic routes. Microwave-assisted synthesis has emerged as a powerful tool, offering reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. eurjchem.comresearchgate.net This approach aligns with the principles of green chemistry by reducing energy consumption and potential waste. researchgate.net One-pot, multicomponent reactions are also being explored to streamline the synthesis process, further enhancing efficiency. researchgate.netnih.gov Research into eco-friendly solvents, such as glycerol, aims to replace traditional volatile organic compounds, minimizing the environmental impact of the synthesis. researchgate.net

MethodKey FeaturesAdvantagesReference
Conventional SynthesisCyclocondensation of 5-bromopyridine-2,3-diamine and benzaldehyde with reflux.Established and well-understood procedure. nih.govresearchgate.net
Microwave-Assisted SynthesisUse of microwave irradiation as an energy source.Reduced reaction times, higher yields, cleaner reactions. eurjchem.comresearchgate.net
One-Pot, Three-Component MethodCombines multiple reaction steps into a single procedure.Increased efficiency, short reaction times, easy workup. researchgate.net

Integration of Advanced Computational Approaches for Rational Design

Advanced computational methods are becoming indispensable for the rational design of novel this compound derivatives. Density Functional Theory (DFT) is a key computational tool used to analyze the electronic structure and predict the reactivity of these molecules. uctm.eduresearch-nexus.net By calculating parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap, researchers can understand the molecule's kinetic stability and charge transfer properties. nih.gov

These computational insights are crucial for predicting the most likely sites for chemical reactions and for designing derivatives with specific electronic or biological properties. nih.govresearchgate.net For example, Molecular Electrostatic Potential (ESP) maps help identify nucleophilic and electrophilic regions on the molecule, guiding the design of targeted chemical modifications. uctm.edu This synergy between computational prediction and experimental synthesis accelerates the discovery of new compounds with desired functionalities. mdpi.com

Computational MethodApplicationInsights GainedReference
Density Functional Theory (DFT)Analysis of global and local reactivity.Predicts electronic structure, stability, and reactive sites. uctm.eduresearch-nexus.net
HOMO-LUMO AnalysisCalculation of frontier molecular orbital energy gaps.Determines kinetic stability and charge transfer characteristics. nih.gov
Molecular Electrostatic Potential (ESP) MapsVisualization of charge distribution.Identifies nucleophilic and electrophilic centers for targeted reactions. uctm.edu

Unveiling Novel Reactivity Profiles and Chemical Transformations

The chemical reactivity of this compound is largely dictated by the imidazo[4,5-b]pyridine core and its bromine substituent. The nitrogen atoms within the imidazole (B134444) ring are key sites for alkylation reactions. Depending on the reagents and conditions, alkyl groups can be introduced at the N1, N3, or N4 positions, leading to a variety of N-substituted derivatives. nih.gov Phase transfer catalysis is often employed to facilitate these alkylation reactions, allowing for the synthesis of diverse regioisomers. uctm.edunih.gov

The bromine atom at the 7-position is particularly significant as it provides a reactive handle for cross-coupling reactions, most notably the Suzuki cross-coupling reaction. nih.gov This palladium-catalyzed reaction allows for the introduction of various aryl and heteroaryl groups at this position, dramatically expanding the chemical diversity of the scaffold. nih.govmdpi.com The ability to perform these transformations is crucial for synthesizing libraries of compounds for biological screening and materials science applications. nih.gov

Expanding the Academic Utility through Strategic Derivatization

Strategic derivatization of the this compound scaffold is a major focus of current research, aimed at exploring and expanding its utility in academia and beyond. By combining the reactions described above—such as N-alkylation and Suzuki coupling—researchers can systematically modify the core structure to study structure-activity relationships (SAR). nih.gov

Derivatives of this compound have been investigated for a wide range of biological activities, including as potential anticancer, antimicrobial, and antiviral agents. nih.govnih.goveurjchem.commdpi.com For example, certain amidino-substituted derivatives have shown promising antiproliferative activity against human cancer cell lines, while others have displayed selective activity against viruses like the respiratory syncytial virus (RSV). mdpi.comresearchgate.net The imidazo[4,5-b]pyridine moiety is considered a promising template for the development of new therapeutic agents, and ongoing research continues to explore its potential in medicinal chemistry. eurjchem.comresearchgate.net

Derivative TypeSynthetic ReactionInvestigated UtilityReference
N-Alkyl substituted derivativesAlkylation with alkyl halides.Antimicrobial and anticancer activity screening. uctm.edunih.gov
2,6-Diphenyl substituted derivativesSuzuki cross-coupling.Antiproliferative and antiviral activity evaluation. mdpi.com
Amidino-substituted derivativesMulti-step synthesis from cyano precursors.Potent antiproliferative activity against colon carcinoma. mdpi.com
Iminocoumarin derivativesCondensation reactions.Antiproliferative, antibacterial, and antiviral screening. researchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.